5,7-Dinitroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dinitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O4/c13-11(14)6-4-8-7(2-1-3-10-8)9(5-6)12(15)16/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNNKQBSOGBBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503343 | |
| Record name | 5,7-Dinitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62163-05-7 | |
| Record name | 5,7-Dinitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,7 Dinitroquinoline and Its Derivatives
Established Nitration Routes to 5,7-Dinitroquinoline
The introduction of nitro groups onto the quinoline (B57606) scaffold typically involves direct nitration using strong nitrating agents. The regioselectivity of these reactions is highly dependent on the substituents present on the quinoline ring and the reaction conditions employed.
Nitration of Quinoline Precursors
Direct nitration of quinoline itself under standard conditions primarily yields 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). To achieve dinitration, particularly at the 5 and 7 positions, specific precursor molecules, such as those bearing activating groups, are often utilized.
A well-established route to compounds featuring the 5,7-dinitro substitution pattern involves the nitration of 8-hydroxyquinoline (B1678124) and its derivatives. The hydroxyl group at the 8-position is strongly activating and directs electrophilic substitution to the ortho and para positions relative to itself within the benzene (B151609) ring of the quinoline system, which correspond to the 7 and 5 positions, respectively.
Nitration of 8-hydroxyquinoline with dilute nitric acid (0.5-1.0%) under prolonged boiling conditions has been shown to yield 5,7-dinitro-8-hydroxyquinoline. Similarly, nitrous acid (around 0.5%) can also lead to the formation of this dinitro compound. The mechanism for these reactions with dilute nitric acid in the presence of a phenol (B47542) derivative is thought to involve the formation of the nitronium ion in a readily oxidizable medium.
For the synthesis of functionalized analogues, such as 2-chloro-8-hydroxy-5,7-dinitroquinoline, a more vigorous nitration procedure is employed. This involves treating 2-chloro-8-hydroxyquinoline with fuming nitric acid, typically generated from a mixture of 70% nitric acid and sulfuric acid, in concentrated sulfuric acid at low temperatures (e.g., 0°C).
Table 2.1.1.1: Nitration of 8-Hydroxyquinoline and Analogues
| Starting Material | Nitrating Agent(s) | Reaction Conditions | Product | Yield | Reference(s) |
| 8-Hydroxyquinoline | 0.5-1.0% Nitric acid | Prolonged boiling | 5,7-Dinitro-8-hydroxyquinoline | N/A | |
| 8-Hydroxyquinoline | Nitrous acid (ca. 0.5%) | Boiling | 5,7-Dinitro-8-hydroxyquinoline | N/A | |
| 2-Chloro-8-hydroxyquinoline | Fuming HNO₃ (from 1:1 HNO₃/H₂SO₄), conc. H₂SO₄ | 0°C, 2 hours | 2-Chloro-8-hydroxy-5,7-dinitroquinoline | N/A | |
| 5-Chloro-8-hydroxyquinoline | HNO₃/H₂SO₄ | Not specified (yields 5-chloro-7-nitro-8-hydroxyquinoline) | 5-Chloro-7-nitro-8-hydroxyquinoline | Good |
The choice of acidic media and reaction conditions is paramount in controlling the regioselectivity and extent of nitration. Standard nitration of quinoline typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). The sulfuric acid acts as a dehydrating agent and protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution.
For quinoline itself, nitration with fuming nitric acid in concentrated sulfuric acid at room temperature yields a mixture of 5-nitro- and 8-nitroquinolines, with minor amounts of other isomers. The electron-deficient nature of the pyridine (B92270) ring in quinoline generally directs electrophilic substitution to the benzene ring, primarily at the 5 and 8 positions.
When employing more activating substituents, such as the hydroxyl group in 8-hydroxyquinoline, milder conditions can sometimes lead to dinitration, as seen with dilute nitric acid. Conversely, for less activated or substituted quinolines, more forcing conditions (higher acid concentrations, elevated temperatures) are often required, but these can also lead to complex mixtures or degradation. For instance, the nitration of 7-methylquinoline (B44030) using fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., -5°C) followed by warming to room temperature for 40 minutes can selectively yield 7-methyl-8-nitroquinoline.
Table 2.1.1.2: General Nitration Conditions for Quinoline and Derivatives
| Starting Material | Nitrating Agent(s) | Reaction Conditions | Primary Products | Reference(s) |
| Quinoline | Fuming HNO₃, conc. H₂SO₄ (containing SO₃) | Room temperature | 5-Nitroquinoline, 8-Nitroquinoline | |
| Quinoline | HNO₃/H₂SO₄ (mixed acid) | Not specified (standard electrophilic nitration) | 5-Nitroquinoline, 8-Nitroquinoline | |
| 7-Methylquinoline | Fuming HNO₃, 98% H₂SO₄ | -5°C, then room temperature for 40 min | 7-Methyl-8-nitroquinoline |
Synthesis from 8-Hydroxyquinoline and Analogues
Formation via Quinoline-N-Oxide Pathways
Quinoline N-oxides represent another class of precursors that can undergo nitration. The presence of the N-oxide functionality alters the electron distribution within the quinoline ring, influencing the site of electrophilic attack.
Nitration of quinoline N-oxide with mixed acid (nitric acid and sulfuric acid) shows a dependence on acidity. In acidic media where the N-oxide is protonated, nitration predominantly occurs at the 5 and 8 positions. In contrast, the unprotonated (free) quinoline N-oxide undergoes nitration primarily at the 4-position.
While methods exist for the regioselective C-3 nitration of quinoline N-oxides using reagents like tert-butyl nitrite (B80452), these routes are not directly applicable to the synthesis of this compound. The nitration of 8-hydroxyquinoline N-oxide with concentrated nitric acid has been reported to yield a mixture from which 8-hydroxy-5-nitroquinoline can be isolated.
Table 2.1.2: Nitration of Quinoline N-Oxides
| Starting Material | Nitrating Agent(s) | Reaction Conditions | Primary Products | Reference(s) |
| Quinoline N-oxide | Mixed acid (HNO₃/H₂SO₄) | Acidity-dependent | 5- & 8-positions (protonated); 4-position (free) | |
| Quinoline N-oxide | Sulfuric acid, Potassium nitrate | Not specified | 4-Nitroquinoline N-oxide | |
| 8-Hydroxyquinoline N-oxide | Concentrated HNO₃ | Not specified (yields mixture) | 8-Hydroxy-5-nitroquinoline | |
| Quinoline N-oxides | tert-Butyl nitrite (TBN) | Metal-free | 3-Nitroquinoline N-oxides |
Advanced Preparative Techniques for Functionalized this compound Derivatives
Application of Classic Quinoline Synthesis Methods for Precursors
Classic quinoline synthesis methodologies, while often not directly yielding highly substituted dinitroquinolines in a single step, are instrumental in preparing key intermediates or nitro-substituted quinoline precursors. These methods rely on cyclization reactions involving aniline (B41778) derivatives and various carbonyl compounds.
Skraup Synthesis and its Relevance to Dinitroquinoline Precursors
The Skraup synthesis, one of the oldest and most established methods for quinoline ring formation, typically involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) . While the classical Skraup reaction itself is not directly used to synthesize this compound, modified versions and its principles are relevant for preparing nitroquinoline precursors.
Modern adaptations of the Skraup synthesis have been developed to introduce functional groups, including nitro substituents, at specific positions. For instance, modifications allow for the synthesis of 8-nitroquinolines by reacting substituted nitroanilines with α,β-unsaturated carbonyl compounds . Specifically, the reaction of 4-alkoxy-6-methoxy-2-nitroanilines with acrolein in the presence of arsenic(V) oxide and ortho-phosphoric acid at elevated temperatures yields functionalized 8-nitroquinolines . These nitro-substituted quinolines can then serve as starting points for further transformations, potentially leading to dinitro derivatives or related structures. The Skraup-Doebner-Miller reaction, a variation, has also been employed for synthesizing nitroquinoline derivatives as precursors .
Table 1: Modified Skraup Synthesis for Nitroquinoline Precursors
| Method Name | Starting Materials | Reagents | Conditions | Product Type | Yield (%) | Reference |
| Skraup Synthesis Modification | 4-alkoxy-6-methoxy-2-nitroanilines | Acrolein, arsenic(V) oxide, ortho-phosphoric acid | 100 °C | 5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines | 45–55 | |
| Skraup Reaction of 3-nitroaniline | 3-nitroaniline | Glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Heated | 7-nitroquinoline (B188568) | ~14 |
Combes, Doebner-Miller, and Pfitzinger Methodologies in Nitroquinoline Preparation
Other classic quinoline synthesis methods, such as the Combes, Doebner-Miller, and Pfitzinger reactions, are also fundamental to quinoline chemistry, though their direct application to the synthesis of this compound is less commonly reported than nitration strategies.
Combes Synthesis: This method involves the condensation of anilines with β-diketones, followed by acid-catalyzed cyclization to form quinolines . It is primarily used for synthesizing substituted quinolines, typically without pre-installed nitro groups.
Doebner-Miller Reaction: An extension of the Skraup synthesis, the Doebner-Miller reaction involves the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions . This method is versatile for producing various substituted quinolines and has been used in the synthesis of precursors like 8-hydroxyquinoline . Its application in preparing nitroquinoline precursors has also been noted .
Pfitzinger Reaction: The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids . This route is effective for generating quinoline scaffolds with specific carboxylic acid functionalities.
While these methods are crucial for building the quinoline core, the introduction of two nitro groups at the 5 and 7 positions often involves post-cyclization nitration of pre-formed quinoline derivatives rather than direct synthesis using these named reactions with nitro-substituted starting materials, especially for the specific 5,7-dinitro pattern. For example, the synthesis of 2-chloro-8-hydroxy-5,7-dinitroquinoline involves the nitration of 2-chloro-8-hydroxyquinoline .
Chemoselective Functionalization of the this compound Core
Once the this compound scaffold is established, its functionalization can be achieved through various chemoselective reactions, targeting the nitro groups or other positions on the ring.
A significant area of research involves the regioselective substitution of the nitro groups. For instance, the 5-nitro group of this compound has been shown to undergo nucleophilic aromatic substitution with thiols and sodium azide (B81097) . These reactions lead to the formation of previously inaccessible quinoline derivatives, such as 5-thioether-7-nitroquinolines or 5-azido-7-nitroquinolines. The resulting 5-azido derivatives can be further transformed through cycloaddition reactions with 1,3-dicarbonyl compounds, yielding either 5-(1,2,3-triazol)-1-yl- or 5-amino-7-nitroquinolines .
Selective reduction of the nitro groups also represents a key chemoselective functionalization strategy. For example, the reduction of 8-hydroxy-5,7-dinitroquinoline has been investigated, aiming to selectively transform one or both nitro groups into amino functionalities, thereby opening pathways to diverse heterocyclic systems . Catalytic systems employing silanes with specific metal clusters have demonstrated chemoselective reduction of nitroarenes to anilines in the presence of other reducible groups, highlighting the potential for controlled transformations on dinitroquinoline structures .
Table 2: Chemoselective Functionalization of this compound Derivatives
| Reaction Type | Substrate/Derivative | Reagent(s) | Position of Modification | Resulting Derivative Type | Notes | Reference |
| Nucleophilic Substitution | This compound | Thiols | 5-position (NO₂) | 5-Thioether-7-nitroquinolines | Regiospecific substitution of the 5-nitro group. | |
| Nucleophilic Substitution | This compound | Sodium Azide (NaN₃) | 5-position (NO₂) | 5-Azido-7-nitroquinolines | Regiospecific substitution of the 5-nitro group. | |
| Cycloaddition (of azido) | 5-Azido-7-nitroquinolines | 1,3-Dicarbonyl compounds | 5-position | 5-(1,2,3-triazol)-1-yl- or 5-amino-7-nitroquinolines | Yields previously inaccessible derivatives. | |
| Selective Reduction | 8-Hydroxy-5,7-dinitroquinoline | Reducing agents (e.g., catalytic) | Nitro groups | Amino-nitroquinolines or diaminoquinolines | Selective transformation of nitro groups to amino groups. | |
| Chemoselective Reduction | Nitroarenes (general context) | Silanes, Mo₃S₄ cluster catalyst | Nitro group | Aromatic amines | High selectivity for nitro group reduction in presence of other reducible functionalities. | |
| Nitration (Precursor Synthesis) | 2-Chloro-8-hydroxyquinoline | Fuming HNO₃/H₂SO₄ | 5 and 7 positions | 2-Chloro-8-hydroxy-5,7-dinitroquinoline | Introduction of two nitro groups onto a pre-formed quinoline core. |
Chemical Reactivity and Transformation Mechanisms of 5,7 Dinitroquinoline
Nucleophilic Substitution Reactions
The electron-poor nature of the 5,7-dinitroquinoline scaffold facilitates nucleophilic aromatic substitution (SNAr) reactions. In these processes, a nucleophile attacks the aromatic ring, leading to the formation of an intermediate Meisenheimer complex, followed by the departure of a leaving group. In the case of this compound, the nitro groups themselves can act as leaving groups.
A notable feature of the nucleophilic substitution reactions of this compound is their high degree of regiospecificity. Experimental studies have consistently shown that nucleophilic attack preferentially occurs at the C-5 position, leading to the displacement of the 5-nitro group while the 7-nitro group remains intact. This selective substitution allows for the controlled synthesis of previously inaccessible 5-substituted-7-nitroquinoline derivatives. While quantum-chemical calculations on related dinitro-heterocycles have sometimes shown little difference in the electronic structure between two nitro-substituted positions, the observed reactivity is attributed to the properties and relative stability of the corresponding intermediate ipso-σ-complexes formed during the reaction.
Thiolates are effective sulfur nucleophiles in SNAr reactions. In reactions with this compound, various thiol nucleophiles readily displace the nitro group at the C-5 position. This reaction proceeds with the characteristic regiospecificity, yielding 5-thio-substituted-7-nitroquinolines. The general reaction is summarized in the table below.
Table 1: Reaction of this compound with Thiol Nucleophiles
| Reactant | Nucleophile | Product | Position of Substitution | Reference(s) |
|---|
The azide (B81097) ion (N₃⁻) is another potent nucleophile that reacts with this compound. The reaction with sodium azide results in the regiospecific substitution of the 5-NO₂ group, leading to the formation of 5-azido-7-nitroquinoline.
These 5-azido derivatives are versatile intermediates for further synthesis. Depending on the reaction conditions and the nature of the coreactant, they can undergo subsequent transformations to yield a variety of heterocyclic systems. For example, their reaction with 1,3-dicarbonyl compounds can afford either 5-(1,2,3-triazol-1-yl)- or 5-amino-7-nitroquinolines.
In a related reaction, when 8-chloro-5,7-dinitroquinoline (B1364008) is treated with sodium azide, the reaction can lead to the formation of 5-nitro-7,8-furoxanoquinolines, demonstrating a more complex transformation involving the adjacent chloro and nitro substituents. mathnet.ru
Table 2: Reactions and Transformations Involving Azide Nucleophiles
| Reactant | Nucleophile/Coreactant | Product(s) | Position(s) Involved | Reference(s) |
|---|---|---|---|---|
| This compound | NaN₃ | 5-Azido-7-nitroquinoline | C-5 | , , |
| 5-Azido-7-nitroquinoline | 1,3-Dicarbonyl Compounds | 5-(1,2,3-Triazol-1-yl)-7-nitroquinoline or 5-Amino-7-nitroquinoline | C-5 | , , |
Anions of 1,3-dicarbonyl compounds, such as those derived from mono- and diketones, can act as carbon-centered nucleophiles. Reactions between highly electrophilic nitroarenes like this compound and these C-nucleophiles in the presence of a base can lead to the formation of stable anionic σ-complexes. These reactions are a key step in pathways leading to the substitution of a hydrogen atom (see Section 3.1.5).
Beyond the substitution of nitro groups, this compound can undergo Oxidative Nucleophilic Substitution of Hydrogen (SNArH). In this type of reaction, a nucleophile adds to an electron-deficient aromatic ring to form a σH-adduct, which is then oxidized to yield the final product where a hydrogen atom has been replaced.
For this compound, this pathway has been observed with certain C-nucleophiles. The reaction with anions of some β-dicarbonyl compounds, for instance, results in the substitution of the hydrogen atom at the C-7 position. This process involves the initial formation of a stable anionic adduct, which is subsequently oxidized to achieve rearomatization, yielding the C-H functionalized product.
Table 3: Oxidative Nucleophilic Substitution of Hydrogen (SNArH)
| Reactant | Nucleophile | Product | Position of Substitution | Reference(s) |
|---|
The reactivity of substituted dinitroquinolines extends to reactions with binucleophiles, which are molecules containing two nucleophilic centers. An efficient method for synthesizing novel fused heterocyclic systems, such as pyrido[2,3-a]phenoxazines and phenothiazines, utilizes this approach.
The base-promoted reaction of 8-chloro-5,7-dinitroquinoline with binucleophiles like o-aminophenols and o-aminothiophenols proceeds via a successive SNAr mechanism. The reaction involves an initial substitution of the chlorine atom at the C-8 position by one of the nucleophilic groups, followed by an intramolecular cyclization where the second nucleophilic group displaces the 7-nitro group. In the case of o-aminothiophenols, products resulting from an in situ Smiles rearrangement have also been isolated.
Compound Index
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Amino-7-nitroquinoline |
| 5-Azido-7-nitroquinoline |
| 5-Nitro-7,8-furoxanoquinoline |
| 5-(1,2,3-Triazol-1-yl)-7-nitroquinoline |
| 8-Chloro-5,7-dinitroquinoline |
| o-Aminophenols |
| o-Aminothiophenols |
| Pyrido[2,3-a]phenothiazines |
| Pyrido[2,3-a]phenoxazines |
Mechanistic Studies of Nucleophilic Reactions on Dinitroquinolines
The electron-deficient nature of the this compound ring system makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The nitro groups strongly activate the quinoline (B57606) core towards attack by nucleophiles. Mechanistic studies, often supported by computational methods like density functional theory (DFT), have shed light on the regioselectivity and kinetics of these reactions.
In nucleophilic aromatic substitution, the attacking nucleophile adds to the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. For dinitroquinolines, the presence of two nitro groups provides significant stabilization to this anionic σ-complex.
Research has shown that in reactions of this compound and its N-oxide with nucleophiles like thiols or sodium azide, the substitution occurs regioselectively at the 5-position, leading to the displacement of the 5-nitro group. This regioselectivity is influenced by the electronic effects of the nitro groups and the quinoline nitrogen.
In a related system, 5,7-dinitroquinazoline-4-one, mechanistic studies of nucleophilic aromatic substitution with methylamine (B109427) have been conducted using DFT. These studies investigate the free energy profiles and transition states to understand the factors controlling the regioselective substitution of a nitro group.
The vicarious nucleophilic substitution (VNS) of hydrogen is another important reaction pathway for electron-deficient nitroarenes. This reaction allows for the introduction of a substituent adjacent to a nitro group. Studies on nitroquinolines have explored the VNS reaction, noting that it can sometimes compete with SNAr of a halogen if a suitable leaving group is present. The formation of colored intermediates is often a diagnostic feature of the VNS mechanism.
Reduction Chemistry of this compound Moieties
The reduction of the nitro groups in this compound is a fundamental transformation that opens up avenues for further functionalization and the synthesis of various amino-substituted quinolines. The selective reduction of one nitro group in the presence of the other is a significant challenge and an area of active research.
Chemoselective Reduction of Specific Nitro Groups
The differential reactivity of the two nitro groups in this compound derivatives allows for chemoselective reduction under specific conditions. In the case of 5,7-dinitro-8-hydroxyquinoline, the ortho-nitro group (at position 7) can be selectively reduced. This selectivity is achieved using reagents like sodium sulfide (B99878) (Na₂S) in a mixture of water and DMSO, a process known as the Zinin reaction. The proximity of the hydroxyl group at position 8 is believed to play a role in directing the reduction to the adjacent nitro group.
The ability to selectively reduce one nitro group is crucial for the synthesis of compounds like 7-amino-5-nitroquinolin-8-ol, which can then be used as a precursor for constructing more complex heterocyclic systems, such as 5-nitrooxazolo[4,5-h]quinolines.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a widely used and often cleaner method for the reduction of nitro groups. Various catalysts and reaction conditions have been explored to achieve both complete and selective reduction of dinitroquinolines.
For the chemoselective reduction of the ortho-nitro group in 5,7-dinitro-8-hydroxyquinoline, hydrogenation over a 0.8% palladium on carbon (Pd/C) catalyst has been shown to be effective. In other quinoline systems, catalytic hydrogenation using catalysts like 5% or 10% Pd/C is a common method for reducing nitro groups to amines. Raney nickel is another catalyst that has been employed for the reduction of aminonitroquinolines.
The choice of catalyst and reaction conditions, including solvent and the presence of additives, can significantly influence the outcome of the hydrogenation, allowing for either partial or full reduction of the nitro functionalities. For instance, the reduction of 7-amino-8-nitroquinoline to 7,8-diaminoquinoline has been achieved using catalytic hydrogenation.
Chemical Reduction with Various Reagents
A variety of chemical reducing agents can be employed for the reduction of dinitroquinolines, each offering different levels of reactivity and selectivity.
Stannous Chloride (SnCl₂): Tin(II) chloride is a classical reagent for the reduction of aromatic nitro compounds. It is particularly useful for the reduction of aminonitroquinolines to the corresponding diamino derivatives. For example, SnCl₂·2H₂O has been used to prepare 7,8-diaminoquinoline from 7-amino-8-nitroquinoline.
Sodium Sulfide (Na₂S): As mentioned earlier, sodium sulfide is effective for the chemoselective reduction of the 7-nitro group in 5,7-dinitro-8-hydroxyquinoline.
Hydrazine (B178648) Hydrate (B1144303): In combination with a catalyst like Raney nickel, hydrazine hydrate can be used to reduce nitro groups. More recently, hydrazine monohydrate has been used with copper(II) oxide (CuO) as a reusable solid reagent for the efficient reduction of nitroquinolines to aminoquinolines under mild conditions.
Iron in Acetic Acid: This combination is another traditional method for the reduction of nitroarenes and has been used in the synthesis of aminoquinolines from their nitro precursors.
The choice of reducing agent often depends on the desired outcome (selective vs. complete reduction) and the presence of other functional groups in the molecule.
Cycloaddition Reactions Involving this compound
The electron-deficient C5=C6 double bond of the this compound system can act as a dipolarophile in cycloaddition reactions, providing a powerful tool for the construction of novel fused heterocyclic systems.
1,3-Dipolar Cycloaddition with Substituted Dinitroquinolines
The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction between a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. In the case of 5,7-dinitroquinolines, the electron-withdrawing nitro groups activate the C5=C6 bond, making it susceptible to reaction with 1,3-dipoles such as azomethine ylides.
Research has shown that substituted 5,7-dinitroquinolines undergo [3+2] cycloaddition reactions with N-methylazomethine ylide. This reaction leads to the facile dearomatization of the nitrated benzene (B151609) ring and the formation of novel isoindole and dihydroisoindole derivatives fused to the pyridine (B92270) ring of the quinoline system. The substituents on the benzene ring of the dinitroquinoline have been found to influence the outcome of the cycloaddition.
These 1,3-dipolar cycloaddition reactions are highly regioselective, with the 1,3-dipole adding smoothly and selectively across the C=C(NO₂) fragment of the aromatic system, especially when the ortho-position to the nitro group is vacant. This methodology provides an efficient route to complex, polyfunctional azaheterocycles that would be difficult to access through other synthetic methods.
Formation of Annulated and Polyheterocyclic Systems from this compound
The highly electrophilic nature of this compound, arising from the two electron-withdrawing nitro groups, makes it a valuable precursor for the synthesis of a variety of annulated and polyheterocyclic systems. These transformations often involve nucleophilic substitution reactions, reductions, and subsequent cyclizations, leading to complex molecular architectures with potential applications in medicinal chemistry and material science.
The reaction of this compound with sodium azide leads to the regiospecific substitution of the nitro group at the 5-position, yielding 5-azido-7-nitroquinoline. researchgate.net This transformation provides a key intermediate for further synthetic elaborations.
The 5-azido derivatives of 7-nitroquinoline (B188568) are versatile building blocks for constructing fused heterocyclic systems. For instance, their reaction with 1,3-dicarbonyl compounds can afford either 5-(1,2,3-triazol-1-yl)- or 5-amino-7-nitroquinolines, depending on the specific reagent and reaction conditions. researchgate.net
Furthermore, the reaction of 8-chloro-5,7-dinitroquinoline with sodium azide has been shown to produce isomeric 5-nitro-7,8-furoxanoquinolines. The nitroethene fragment within these furoxanoquinolines can participate as both a dienophile and a heterodiene in Diels-Alder cycloaddition reactions, opening pathways to novel fused heterocyclic systems. The thermal decomposition of azides with ortho-substituents like a nitro group can also lead to ring closure, forming oxadiazoles (B1248032) through an electrocyclic mechanism.
The selective reduction of one nitro group in this compound derivatives is a critical step in the synthesis of various amino-nitroquinolines. For example, the chemoselective reduction of the ortho-nitro group in 5,7-dinitro-8-hydroxyquinoline can be achieved using sodium sulfide (Na₂S) in a mixture of water and DMSO, or through catalytic hydrogenation with palladium on carbon (Pd/C). This process yields 7-amino-5-nitroquinolin-8-ol, a valuable precursor for other heterocyclic compounds.
Similarly, the reduction of other nitroquinolines to their corresponding amino derivatives can be accomplished using reagents like stannous chloride (SnCl₂) in hydrochloric acid and methanol (B129727). These amino-nitroquinolines serve as essential intermediates for constructing more complex molecules. For instance, they can be used in the synthesis of various polyheterocycles, including pyrazine-, vic-triazole-, imidazole-, and selenadiazole-derived tricyclic systems containing an annulated quinoline fragment.
The amino group in these derivatives can be further functionalized. For example, it can be acylated or used in coupling reactions to introduce additional molecular diversity.
Table 1: Selective Reduction of 5,7-Dinitro-8-hydroxyquinoline
| Reagent | Product | Reference |
|---|---|---|
| Na₂S in H₂O/DMSO | 7-Amino-5-nitroquinolin-8-ol | |
| 0.8% Pd/C | 7-Amino-5-nitroquinolin-8-ol |
The synthesis of oxazolo[4,5-h]quinolines from this compound derivatives typically involves a key intermediate, 7-amino-5-nitroquinolin-8-ol, which is generated through the selective reduction of 5,7-dinitro-8-hydroxyquinoline. This ortho-aminophenol derivative can then undergo cyclocondensation reactions with various electrophiles to form the oxazole (B20620) ring.
A range of 2-substituted 5-nitrooxazolo[4,5-h]quinolines have been synthesized using this methodology. The specific substituent at the 2-position of the oxazole ring is determined by the choice of the cyclizing agent. This approach provides a versatile route to a library of these fused heterocyclic compounds.
The synthesis of complex polyheterocyclic systems such as pyrido[2,3-a]phenoxazines and their sulfur analogs, phenothiazines, can be achieved starting from appropriately substituted this compound derivatives.
An efficient method involves the base-promoted reaction of 8-chloro-5,7-dinitroquinoline with binucleophiles like o-aminophenols and o-aminothiophenols. This reaction proceeds through a sequence of nucleophilic aromatic substitution (SNAr) steps. Initially, the chlorine atom at the 8-position is displaced by the nucleophile. This is followed by the replacement of the nitro group at the 7-position, leading to the formation of the fused ring system.
In the case of reactions with o-aminothiophenols, products resulting from an in situ Smiles rearrangement have also been isolated. These synthetic strategies provide access to a variety of pyrido[2,3-a]phenoxazines and phenothiazines, which are of interest for their potential biological activities.
Structural Elucidation and Advanced Spectroscopic Characterization of 5,7 Dinitroquinoline Compounds
Crystallographic Analysis
Crystallographic techniques provide definitive information about the spatial arrangement of atoms within a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.
The study revealed that the single crystal of 3-phenyl-5,7-dinitroquinoline-N-oxide belongs to a triclinic system with a P1 space group. Current time information in Bangalore, IN. The unit cell parameters were determined to be a = 6.637(3) Å, b = 7.646(3) Å, c = 13.823(8) Å, α = 75.81(4)°, β = 77.63(4)°, and γ = 88.38(4)°. Current time information in Bangalore, IN. The volume of the unit cell is 666.5(5) ų, with two molecules (Z = 2) per unit cell. Current time information in Bangalore, IN. The final R-value of 0.045 indicates a good refinement of the crystal structure model. Current time information in Bangalore, IN.
Table 1: Crystallographic Data for 3-Phenyl-5,7-dinitroquinoline-N-oxide
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.637(3) |
| b (Å) | 7.646(3) |
| c (Å) | 13.823(8) |
| α (°) | 75.81(4) |
| β (°) | 77.63(4) |
| γ (°) | 88.38(4) |
| Volume (ų) | 666.5(5) |
| Z | 2 |
Data sourced from Chen Boren, et al. (1990). Current time information in Bangalore, IN.
The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions, which dictate the material's physical properties. In the absence of the specific crystal structure for 5,7-dinitroquinoline, the analysis of its derivatives and related compounds allows for an informed discussion of the expected interactions.
For nitroaromatic compounds like this compound, several types of non-covalent interactions are anticipated to play a significant role in the crystal packing. These include:
π-π Stacking Interactions: The planar quinoline (B57606) ring system is electron-deficient due to the presence of the two strongly electron-withdrawing nitro groups. This facilitates attractive π-π stacking interactions between the aromatic rings of adjacent molecules.
C-H···O Hydrogen Bonds: The oxygen atoms of the nitro groups can act as hydrogen bond acceptors, forming weak C-H···O hydrogen bonds with the aromatic C-H groups of neighboring molecules. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice.
In the crystal structure of 3-phenyl-5,7-dinitroquinoline-N-oxide, these types of interactions are likely to be observed, influencing the molecular packing arrangement. The study of various hydrogen-bonded compounds of quinoline derivatives with substituted benzoic acids also highlights the prevalence of π-π stacking interactions between quinoline ring systems.
Meisenheimer complexes are important intermediates in nucleophilic aromatic substitution reactions. A detailed study of the experimental and theoretical charge density in the crystals of a Meisenheimer complex derivative of this compound, specifically potassium 5',7'-dinitro-5',8'-dihydrospiro(1,3-dioxolane-2,8'-quinolinide), provides significant insights into its electronic structure.
The investigation, which utilized low-temperature, high-resolution X-ray diffraction data and ab initio calculations (HF/6-311G*), revealed that the potassium cation significantly affects the charge density distribution in the σ-complex. The six-membered ring of the complex containing the spiroatom adopts a conformation similar to 1,4-cyclohexadiene.
A key finding was the non-equivalence of the two nitro groups. The deformation electron density (DED) maps showed that the peak at the C-N bond of the nitro group at the C-5 position is almost twice as high as that of the nitro group at the C-7 position. This indicates a difference in the electronic character of the two nitro groups, which is also supported by topological analysis of the electron density. Both experimental and theoretical results showed that the magnitude of the electron density at the critical point of the C(5)-N bond is slightly greater than that of the C(7)-N bond.
Analysis of Intermolecular Interactions and Crystal Packing
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds in various states.
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
While a dedicated publication with a complete assignment of the 1H NMR spectrum for this compound was not found in the reviewed literature, the expected proton signals can be inferred from the known spectra of related quinoline derivatives. The 1H NMR spectrum of a quinoline ring typically shows distinct signals for each of its seven protons. For this compound, the presence of the two strongly electron-withdrawing nitro groups will significantly deshield the protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted quinoline.
The expected signals for the protons on the quinoline ring of this compound are:
H-2, H-3, and H-4: These protons are on the pyridine (B92270) ring. H-2 and H-4 are typically doublets of doublets due to coupling with each other and with H-3. H-3 is also a doublet of doublets.
H-6 and H-8: These protons are on the benzene (B151609) ring and are adjacent to the nitro groups. They are expected to be significantly downfield and will likely appear as singlets or narrow doublets depending on long-range coupling.
The coupling constants (J-values) between adjacent protons are characteristic of their relative positions. For instance, ortho coupling (e.g., J2,3 and J3,4) is typically in the range of 4-9 Hz, while meta coupling (e.g., J2,4) is smaller (1-3 Hz).
For comparison, the 1H NMR spectrum of the related compound 8-nitroquinoline (B147351) in CDCl3 shows signals at δ = 7.57 (dd, H-3), 7.63 (t, H-6), 8.05 (d, H-5, H-7), 8.28 (dd, H-4), and 9.08 (dd, H-2) ppm. The presence of an additional nitro group at position 5 in this compound would be expected to further shift the signals of the remaining protons downfield.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Phenyl-5,7-dinitroquinoline-N-oxide |
| Potassium 5',7'-dinitro-5',8'-dihydrospiro(1,3-dioxolane-2,8'-quinolinide) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopic Elucidation of Carbon Frameworks
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a principal technique for determining the carbon skeleton of a molecule. For this compound, a ¹³C NMR spectrum would be expected to display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule's structure. The chemical shifts (δ) of these signals are heavily influenced by the electronic environment of each carbon atom.
The presence of two strongly electron-withdrawing nitro (NO₂) groups at the C-5 and C-7 positions, along with the inherent electronic effects of the heterocyclic quinoline ring, dictates the specific chemical shifts. Carbons directly bonded to the nitro groups (C-5 and C-7) are expected to be significantly deshielded, causing their signals to appear at a high chemical shift (far downfield) in the spectrum. Conversely, carbons in the pyridine ring (C-2, C-3, C-4) and the remaining carbons of the benzene ring (C-6, C-8) will exhibit shifts characteristic of aromatic systems, modified by the influence of the adjacent nitrogen atom and nitro substituents. The quaternary carbons (C-4a, C-5, C-7, C-8a) can be distinguished from the carbons bearing hydrogen atoms (CH groups: C-2, C-3, C-4, C-6, C-8) through techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or by their absence in a ¹H-coupled spectrum.
While specific, experimentally verified ¹³C NMR data for this compound is not available in the cited literature, analysis of related nitroquinoline compounds allows for the prediction of these spectral characteristics.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Positional Assignment
To unambiguously assign the observed ¹H and ¹³C NMR signals to their specific atoms within the this compound structure, two-dimensional (2D) NMR experiments are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would display cross-peaks connecting the ¹H signal of each proton (H-2, H-3, H-4, H-6, and H-8) to the ¹³C signal of the carbon atom it is bonded to (C-2, C-3, C-4, C-6, and C-8, respectively). This allows for the direct assignment of all protonated carbons. The quaternary carbons (C-4a, C-5, C-7, C-8a) would be absent from an HSQC spectrum, as they bear no protons.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorption bands characteristic of its two key structural features: the aromatic quinoline system and the two nitro groups.
The most prominent and diagnostic peaks would be those corresponding to the nitro groups. These typically give rise to two strong absorption bands:
Asymmetric NO₂ stretching: Expected in the region of 1550–1500 cm⁻¹.
Symmetric NO₂ stretching: Expected in the region of 1360–1300 cm⁻¹.
Additional characteristic absorption bands for the quinoline ring system would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C and C=N stretching: A series of bands in the 1620–1400 cm⁻¹ region.
C-H in-plane and out-of-plane bending: Found in the fingerprint region (below 1400 cm⁻¹), which provides a unique pattern for the compound.
While a specific spectrum for this compound is not provided in the searched literature, data from related nitroaromatic compounds confirms that strong absorptions in the 1520 cm⁻¹ and 1340 cm⁻¹ regions are indicative of the nitro functional groups.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within a molecule.
The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol (B129727) or ethanol, is expected to show multiple absorption bands characteristic of its extended π-conjugated system. The quinoline core itself possesses π→π* transitions, and the presence of the two nitro groups introduces n→π* transitions (from the non-bonding electrons on the oxygen atoms) and also perturbs the primary π→π* transitions. The nitro groups, being strong chromophores, are expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinoline. Based on data for other nitroquinolines, significant absorption maxima (λ_max_) are anticipated in the 220-400 nm range.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₉H₅N₃O₄), the standard mass spectrum would show a molecular ion peak (M⁺) corresponding to its nominal molecular weight. The calculated molecular weight for this formula is 219.15 g/mol , a value confirmed for its isomer, 6,8-dinitroquinoline.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. The exact mass of this compound can be calculated from the masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O). This high-precision measurement is a powerful tool for confirming the identity of the compound and distinguishing it from other molecules that may have the same nominal mass.
Computational and Theoretical Investigations of 5,7 Dinitroquinoline
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful lens for examining the intrinsic properties of molecules from first principles. These computational methods, rooted in quantum mechanics, allow for the detailed investigation of molecular structures, energies, and electronic characteristics, offering insights that complement and guide experimental work. For 5,7-dinitroquinoline, these calculations are crucial for understanding the influence of the two nitro groups on the quinoline (B57606) core.
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of many-body systems. This method is centered on the principle that the total energy of a system is a functional of the electron density. DFT calculations are widely employed to determine optimized ground state geometries, predict electronic properties, and analyze charge distributions within molecules like this compound and its derivatives.
Theoretical studies on derivatives of this compound, such as its Meisenheimer complexes, have utilized DFT methods like B3LYP to perform topological analysis of the electron density distribution. These investigations reveal crucial details about chemical bonding and reactivity. For instance, in a Meisenheimer complex derivative of this compound, deformation electron density (DED) maps confirm the non-equivalent character of the two nitro groups. The peak of the DED at the C-N bond of the nitro group at the C-5 position is almost twice as high as that for the nitro group at the C-7 position. Furthermore, both experimental and theoretical results indicate that the magnitude of electron density at the bond critical point is slightly greater for the C(5)-N bond than for the C(7)-N bond. Such findings are critical for understanding the regioselective reactivity of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. It is the most common method for calculating molecular electronic spectra, such as UV-Vis absorption spectra, as it can predict transition energies and oscillator strengths with reasonable accuracy and computational cost.
While specific TD-DFT studies focused solely on the parent this compound are not extensively documented in the reviewed literature, this methodology is standard for analogous systems. For example, TD-DFT has been successfully used to calculate the HOMO and LUMO energies and predict the electronic spectra for other nitro-substituted quinolines like 8-nitroquinoline (B147351) and 8-hydroxy-5-nitroquinoline. For these molecules, TD-DFT calculations, often paired with a solvation model like the polarizable continuum model (PCM), can predict the primary absorption bands and assign them to specific electronic transitions, such as π → π* or n → π* transitions. Applying this approach to this compound would allow for the prediction of its absorption maxima and provide a theoretical basis for its observed color and photophysical properties.
Molecular Modeling and Electronic Structure Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are essential for analyzing its three-dimensional structure, conformational possibilities, and the electronic features that dictate its chemical behavior.
Optimized Molecular Geometries and Conformational Analysis
Computational methods are used to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. This optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles.
Studies on Meisenheimer complexes of this compound derivatives reveal significant conformational flexibility, particularly in the partially hydrogenated ring formed during the complexation. Theoretical calculations have shown that the geometry of the anionic complex is highly dependent on its environment, including the coordination with cations in the crystal phase. In one such complex, the six-membered ring containing the spiroatom adopts a structure similar to 1,4-cyclohexadiene. The two nitro groups are found to be structurally non-equivalent, a feature that is also supported by electron density calculations.
| Bond | Length (Å) |
|---|
Data for the table is conceptual and based on typical values found in related structures, as specific optimized geometry data for the parent molecule was not available in the provided search results.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. libretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
For this compound, the presence of two strongly electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile susceptible to nucleophilic attack. This is a key aspect of its chemistry, leading to the formation of stable Meisenheimer complexes. The energies of the HOMO and LUMO can be used to calculate various reactivity indices that quantify the molecule's behavior.
| Reactivity Index | Formula | Description |
|---|---|---|
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the HOMO. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the LUMO. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. Related to the HOMO-LUMO gap. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | (χ2) / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) is a valuable tool for identifying the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic and nucleophilic attack. In computational studies of quinoline derivatives, MEP analysis is a standard method to predict reactivity.
For this compound, the MEP map would be characterized by distinct regions of positive and negative potential. The areas around the oxygen atoms of the two nitro groups are expected to exhibit the most negative potential (typically colored red or yellow), indicating them as the primary sites for electrophilic attack. This is due to the high electronegativity of the oxygen atoms. Conversely, the hydrogen atoms of the quinoline ring and the regions near the nitro groups' nitrogen atoms would display positive potential (typically colored blue), suggesting their susceptibility to nucleophilic attack. The nitrogen atom within the quinoline ring also presents a region of negative potential, making it a potential site for protonation or coordination.
Table 1: Illustrative MEP Surface Values for this compound
| Molecular Region | Predicted Electrostatic Potential Range (kcal/mol) | Implication |
| Oxygen atoms of NO₂ groups | Highly Negative | Prone to electrophilic attack |
| Quinoline Nitrogen | Negative | Site for protonation/coordination |
| Aromatic Hydrogens | Positive | Susceptible to nucleophilic attack |
| Vicinity of Nitrogen of NO₂ groups | Highly Positive | Prone to nucleophilic attack |
Note: The values in this table are illustrative and based on typical findings for nitroaromatic compounds.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge transfer interactions within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. For this compound, NBO analysis would elucidate the electronic effects of the nitro groups on the quinoline core.
In studies of related nitroquinolines, NBO analysis has shown significant stabilization energies (E²) associated with these charge transfer events, confirming the delocalization of electron density from the ring towards the nitro groups. This delocalization is a key factor in the chemical reactivity of this compound.
Table 2: Illustrative NBO Analysis - Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| π(C-C) in quinoline ring | π(N-O) of NO₂ group | High | Intramolecular charge transfer |
| LP(O) of NO₂ group | π(N=O) of NO₂ group | Moderate | Resonance stabilization |
| π(C-N) in quinoline ring | π*(C-C) in quinoline ring | Moderate | π-delocalization |
Note: The E(2) values are illustrative, representing the expected high degree of charge transfer and delocalization based on studies of similar molecules.
Investigations of Noncovalent Interactions (e.g., NCI, Reduced Density Gradient, Electron Localization Function, Localized Orbital Locator)
The study of noncovalent interactions (NCIs) is essential for understanding how molecules interact with each other in the solid state and in solution. Techniques like Non-Covalent Interaction (NCI) plots, Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to visualize and characterize these weak interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.
For this compound, these analyses would reveal the nature and strength of intermolecular interactions in a condensed phase. RDG analysis would likely show spikes in the low-density, low-gradient region, indicative of weak interactions. These could correspond to π-π stacking between the aromatic rings of adjacent molecules and weak C-H···O hydrogen bonds between the hydrogen atoms of one molecule and the oxygen atoms of the nitro groups of another.
ELF and LOL analyses provide information on electron localization. In this compound, high localization would be expected around the covalent bonds and lone pairs, while regions of delocalized electrons would be observed across the aromatic system. These methods, applied to similar systems like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, have been instrumental in detailing the stabilizing intermolecular forces within the crystal structure.
Solvent Effects and Solvation Models in Computational Studies
The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational studies employ solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to account for these effects.
For this compound, computational studies incorporating solvent models would be expected to show changes in properties like dipole moment, electronic spectra (UV-Vis), and the energies of frontier molecular orbitals (HOMO and LUMO) as the polarity of the solvent changes. For instance, in a polar solvent, the dipole moment of this compound would likely increase due to the stabilization of its polar ground state. The UV-Vis absorption maxima might exhibit solvatochromic shifts, moving to longer wavelengths (a bathochromic shift) in more polar solvents, which is a common observation for molecules with significant intramolecular charge transfer character.
Studies on related quinoline derivatives have utilized the Integral Equation Formalism Polarizable Continuum (IEFPCM) model to simulate the effects of solvents like ethanol, DMSO, and water, demonstrating the importance of considering the solvent environment for accurate predictions of molecular properties.
Coordination Chemistry of 5,7 Dinitroquinoline and Its Derivatives
Ligand Characteristics of Dinitroquinolines
The ligand properties of dinitroquinolines are dictated by the interplay between the quinoline (B57606) nitrogen atom and the powerful electron-withdrawing nitro groups. In 5,7-dinitroquinoline, the two nitro groups deactivate the aromatic system towards electrophilic substitution but activate it for nucleophilic attack. This electronic deficit makes the quinoline nitrogen a relatively weak Lewis base compared to unsubstituted quinoline.
However, the nitrogen atom retains its ability to coordinate to metal ions, typically acting as a monodentate ligand. This is observed in related compounds like 5-nitroquinoline (B147367), which forms complexes with silver(I) by coordinating through the heterocyclic nitrogen atom. The introduction of a second nitro group, as in this compound, would be expected to further reduce the basicity of the nitrogen atom, thus influencing the stability and nature of the resulting metal complexes.
In derivatives such as 5,7-dihalo-8-hydroxyquinolines or 5,7-dinitro-8-hydroxyquinoline, the presence of the hydroxyl group at the C8 position introduces a second potential coordination site. These derivatives act as potent bidentate chelating agents, coordinating to metal ions via the deprotonated hydroxyl oxygen and the quinoline nitrogen, forming stable five-membered chelate rings. The electronic properties, and therefore the ligand characteristics, can be finely tuned by the nature of the substituents on the quinoline ring.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving dinitroquinoline scaffolds generally follows standard procedures in coordination chemistry, where a solution of the ligand is reacted with a metal salt in a suitable solvent. The resulting complexes can be isolated as crystalline solids and are characterized by various analytical techniques.
While specific reports on the synthesis of simple metal complexes with the parent this compound are scarce in the literature, methods for its derivatives are well-documented. For instance, platinum(II) complexes with 5,7-dihalo-8-hydroxyquinoline ligands have been synthesized and characterized, showing potential as anticancer agents. Similarly, oxovanadium(V) complexes with 5,7-disubstituted-8-hydroxyquinoline ligands have been prepared and studied for their antiproliferative effects. A common synthetic route involves reacting the appropriate metal salt with the ligand in a 1:2 or other stoichiometric ratio in a solvent like ethanol, followed by refluxing to ensure complex formation.
A significant aspect of the chemistry of this compound is its ability to form stable spirocyclic Meisenheimer complexes. These complexes are key intermediates in nucleophilic aromatic substitution (SNAr) reactions. They are formed by the intramolecular nucleophilic attack on the electron-deficient C8 position of the quinoline ring.
For example, the reaction of 8-alkoxy-5,7-dinitroquinolines with a base leads to the formation of stable anionic spiro-σ-complexes. A well-studied example is the Potassium (1,3-dioxolane)-2-spiro-8'-(5',7'-dinitroquinolinide) complex, which has been isolated and its molecular and crystal structure determined by precision X-ray diffraction. The formation of these adducts demonstrates the high electrophilicity of the this compound system.
Table 1: Selected Crystallographic Data for a this compound Meisenheimer Complex
| Parameter | Potassium (1,3-dioxolane)-2-spiro-8'-(5',7'-dinitroquinolinide) |
| Formula | C₁₁H₈KN₃O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.911(3) |
| b (Å) | 7.502(2) |
| c (Å) | 13.336(3) |
| **β (°) ** | 114.71(3) |
| Volume (ų) | 1262.1(5) |
| Temperature (K) | 153 |
| Reference |
The coordination mode of dinitroquinolines and their derivatives is highly dependent on the specific ligand structure.
Monodentate Coordination: In the absence of other coordinating groups, nitroquinolines typically act as monodentate ligands. 5-Nitroquinoline, for example, coordinates to Ag(I) through its heterocyclic nitrogen atom, forming a distorted linear geometry in the complex [Ag(5-nitroquinoline)₂]NO₃. The Ag-N bond distances are approximately 2.14 Å. It is inferred that this compound would behave similarly, though likely forming weaker ligand-metal bonds due to its reduced basicity.
Bidentate N,O-Chelation: Derivatives containing a hydroxyl group at the 8-position, such as 5,7-dinitro-8-hydroxyquinoline, function as bidentate ligands. They coordinate to metal centers through the quinoline nitrogen and the deprotonated oxygen of the hydroxyl group. This chelation results in the formation of a stable five-membered ring, a common motif in the coordination chemistry of 8-hydroxyquinolines. Rhenium(I) complexes with various 8-hydroxyquinolinato ligands exhibit a distorted octahedral environment where the bidentate ligand occupies two coordination sites.
Spirocyclic Adducts: In Meisenheimer complexes, the interaction is not a typical ligand-metal bond. Instead, an intramolecular nucleophilic attack from a side chain forms a covalent bond with the quinoline ring at an ipso-carbon (C8), creating a spirocyclic structure. The negative charge is delocalized over the dinitro-activated quinoid system.
Formation of Meisenheimer Complexes Involving this compound Scaffolds
Spectroscopic Analysis of Metal-Dinitroquinoline Complexes
Spectroscopic techniques are essential for characterizing metal complexes and elucidating the nature of ligand-metal interactions.
Infrared (IR) Spectroscopy: IR spectroscopy provides evidence of coordination. In complexes of 8-hydroxyquinoline (B1678124) derivatives, the disappearance or shift of the O-H stretching band indicates deprotonation and coordination of the hydroxyl oxygen. Shifts in the C=N stretching vibrations of the quinoline ring are also indicative of the nitrogen atom's involvement in coordination. For nitro-substituted ligands, the symmetric and asymmetric stretching frequencies of the NO₂ group may also shift upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation in solution. Upon coordination, the chemical shifts of the protons and carbons on the ligand, particularly those near the coordination site, are altered. For example, in platinum(II) complexes of 8-hydroxyquinoline derivatives, the aromatic proton signals are generally shifted upfield upon coordination.
UV-Visible Spectroscopy: The electronic spectra of these complexes are characterized by ligand-centered π→π* and n→π* transitions, as well as metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer bands. Coordination to a metal ion typically causes a shift in the absorption bands of the ligand (either a bathochromic or hypsochromic shift). In a study of a 5-nitro-8-hydroxyquinoline derivative, complexation with Cu(II) resulted in a significant red shift in the UV-Vis spectrum.
Theoretical Studies on Coordination Geometries and Complex Stability
Theoretical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure, bonding, and stability of dinitroquinoline complexes.
A detailed experimental and theoretical investigation of the electron density distribution in the Meisenheimer complex Potassium (1,3-dioxolane)-2-spiro-8'-(5',7'-dinitroquinolinide) has been performed. This study utilized high-resolution X-ray diffraction data and ab initio calculations (HF/6-311G*) to analyze the bonding. The results showed that the six-membered ring containing the spiro atom has a structure similar to 1,4-cyclohexadiene. The study also revealed that the two nitro groups are not electronically equivalent, with the deformation electron density peak at the C(5)-N bond being almost twice as high as that for the C(7)-N bond.
Furthermore, theoretical analysis demonstrated that the coordination of the potassium cation (K⁺) to the oxygen atoms of the nitro groups and the dioxolane ring significantly influences the geometry and the electron density distribution of the anionic σ-complex. This highlights the crucial role of the counter-ion and its coordination in stabilizing the complex. Such theoretical models are invaluable for understanding the subtle electronic effects that govern the structure and reactivity of these compounds.
Electrochemical Behavior of 5,7 Dinitroquinoline Analogues
Voltammetric and Polarographic Investigations
Voltammetric and polarographic techniques are instrumental in studying the redox properties of nitroaromatic compounds. These methods are highly sensitive to the easily reducible nitro groups, allowing for both mechanistic studies and trace quantitative analysis.
Cyclic voltammetry (CV) is a primary tool for investigating the redox processes of nitroquinolines. For dinitrated compounds like 5,7-dinitroquinoline, the reduction is expected to occur in a stepwise manner. Typically, cyclic voltammograms of dinitro-aromatic compounds exhibit two distinct, irreversible reduction peaks at negative potentials. Each peak corresponds to the reduction of one of the nitro groups.
The general reduction process for a nitroaromatic group (Ar-NO₂) in an aqueous medium is a complex, multi-electron transfer that is highly dependent on the pH of the solution. The primary reduction is an irreversible four-electron, four-proton process that converts the nitro group to a hydroxylamine (B1172632) derivative (Ar-NHOH).
Equation 1: First Nitro Group Reduction
Ar(NO₂)₂ + 4e⁻ + 4H⁺ → Ar(NO₂)(NHOH) + H₂O
Following this, the second nitro group undergoes a similar reduction at a more negative potential.
Equation 2: Second Nitro Group Reduction
Ar(NO₂)(NHOH) + 4e⁻ + 4H⁺ → Ar(NHOH)₂ + H₂O
Studies on analogous compounds such as 2,7-dinitro-9-fluorenone (B1213979) show two separate reduction waves for the two nitro groups. Furthermore, once the hydroxylamine derivative (Ar-NHOH) is formed, it can be oxidized in the reverse scan to a nitroso derivative (Ar-NO) in a quasi-reversible two-electron, two-proton step.
Equation 3: Hydroxylamine/Nitroso Redox Couple
Ar-NHOH ⇌ Ar-NO + 2e⁻ + 2H⁺
The precise reduction potentials for this compound are not extensively documented, but by analogy with di- and trinitrophenanthrenes, the first reduction potential is directly related to the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. The presence of two strong electron-withdrawing nitro groups lowers the LUMO energy, facilitating the electrochemical reduction at less negative potentials compared to mono-nitroquinolines.
Differential pulse polarography (DPP) and differential pulse voltammetry (DPV) are highly sensitive electroanalytical techniques used for the determination of trace amounts of nitroaromatic compounds. The easy reduction of the nitro group provides a strong analytical signal, making these methods suitable for environmental and biological monitoring.
Investigations of mono-nitroquinoline isomers such as 5-nitroquinoline (B147367) (5-NQ), 6-nitroquinoline, and 8-nitroquinoline (B147351) have established optimized conditions for their detection using DPV. For instance, 5-NQ can be quantified at sub-micromolar concentrations using DPV at a carbon film electrode in an alkaline Britton-Robinson (BR) buffer (pH 11.0), with a limit of quantification (LOQ) of 0.4 µmol L⁻¹. Similarly, studies on dinitronaphthalenes using DPV have achieved limits of quantification in the range of 0.3 to 1.0 µmol L⁻¹. Given that this compound possesses two reducible nitro groups, it is expected to be readily detectable with high sensitivity using DPV.
The table below summarizes DPV and DPP findings for analogous nitroquinoline compounds, which can serve as a reference for the potential analytical performance for this compound.
| Compound | Technique | Electrode | Medium (Buffer) | Limit of Quantification (LOQ) | Reference |
| 5-Nitroquinoline | DPV | Carbon Film (CFE) | BR buffer pH 11.0 | 0.4 µmol L⁻¹ | |
| 5-Nitroquinoline | DPV | Boron-Doped Diamond | Acetate buffer pH 5.0 | 0.2 µmol L⁻¹ | |
| 5-Nitroquinoline | DPP | Dropping Mercury (DME) | N/A | ~1 x 10⁻⁸ mol L⁻¹ | |
| 6-Nitroquinoline | DPP | Dropping Mercury (DME) | N/A | ~9 x 10⁻⁸ mol L⁻¹ | |
| 8-Nitroquinoline | DPP | Dropping Mercury (DME) | N/A | ~1 x 10⁻⁷ mol L⁻¹ | |
| 1,8-Dinitronaphthalene | DPV | N/A | BR buffer pH 8.2 | 0.3 µmol L⁻¹ | |
| 5-Amino-6-nitroquinoline | DPV | Carbon Paste | BR buffer pH 11 | 2.0 x 10⁻⁶ mol L⁻¹ (Anodic) |
This table is interactive. Click on the headers to sort.
Adsorptive stripping voltammetry (AdSV) is a powerful technique that can significantly lower detection limits by pre-concentrating the analyte onto the electrode surface prior to the voltammetric scan. This method is particularly effective for organic compounds that have a tendency to adsorb onto the electrode.
For nitroquinoline analogues, the utility of AdSV has been explored with mixed results. While AdSV at a hanging mercury drop electrode (HMDE) successfully enhanced the detection sensitivity for 8-nitroquinoline, it was not effective for 5-nitroquinoline or 6-nitroquinoline. The adsorption characteristics are highly dependent on the specific molecular structure and its interaction with the electrode material. Studies on other nitroaromatic compounds, however, have demonstrated that AdSV can allow for determinations at nanomolar concentrations. For 5-amino-6-nitroquinoline, a related compound, adsorptive stripping voltammetry has been successfully applied using a carbon paste electrode. This suggests that this compound could potentially be analyzed using AdSV, though the optimal electrode material and experimental conditions would require specific investigation.
Differential Pulse Polarography and Voltammetry for Trace Analysis
Elucidation of Electrochemical Reduction and Oxidation Mechanisms at Electrode Surfaces
The electrochemical reduction of dinitro-aromatic compounds at an electrode surface is a complex, multi-step process. For this compound, the mechanism is presumed to follow the general pathway established for other dinitrated molecules, such as 2,7-dinitro-9-fluorenone. The process is highly pH-dependent due to the involvement of protons in several reaction steps.
The reduction proceeds via the following key stages:
First Nitro Group Reduction : The first, more easily reduced nitro group (likely the one at the 5-position due to the electronic influence of the quinoline (B57606) nitrogen) undergoes an irreversible four-electron, four-proton reduction to form the 5-hydroxylamino-7-nitroquinoline intermediate. Q(NO₂)₂ + 4e⁻ + 4H⁺ → Q(NHOH)(NO₂) + H₂O
Second Nitro Group Reduction : The second nitro group is then reduced at a more negative potential in another four-electron, four-proton step to yield 5,7-dihydroxylaminoquinoline. Q(NHOH)(NO₂) + 4e⁻ + 4H⁺ → Q(NHOH)₂ + H₂O
The total process for the complete reduction of both nitro groups to hydroxylamine groups involves the transfer of eight electrons.
Redox Chemistry of Intermediates : The generated hydroxylamine groups can participate in further redox reactions. On the reverse (anodic) scan in a cyclic voltammogram, the hydroxylamine groups can be oxidized to nitroso groups (-NO). This oxidation is often a quasi-reversible two-electron, two-proton process. Q(NHOH)₂ ⇌ Q(NO)(NHOH) + 2e⁻ + 2H⁺ ⇌ Q(NO)₂ + 4e⁻ + 4H⁺
The stability of these intermediates and the reversibility of the hydroxylamine/nitroso couple depend on the molecular structure, pH, and the electrode material used.
Influence of Electrode Materials on Electrochemical Response
The choice of electrode material is critical in electroanalysis as it significantly influences sensitivity, selectivity, and the potential window. Various electrodes have been employed for the study of nitroquinolines and related compounds.
Mercury Electrodes : Historically, dropping mercury electrodes (DME) and hanging mercury drop electrodes (HMDE) were preferred for the analysis of reducible nitro compounds. Their high hydrogen overpotential allows for investigations at very negative potentials without interference from solvent reduction. However, due to the toxicity of mercury, alternative materials are now favored.
Carbon-Based Electrodes : These are the most common modern electrodes.
Glassy Carbon Electrodes (GCE) : GCEs are widely used but can sometimes suffer from lower sensitivity or surface fouling.
Carbon Paste Electrodes (CPE) : CPEs have been used for the determination of 5-amino-6-nitroquinoline, demonstrating applicability for both cathodic reduction and anodic oxidation studies.
Carbon Film Electrodes (CFE) : CFEs have been shown to be effective for the determination of 5-nitroquinoline, offering high sensitivity and a wide potential window.
Boron-Doped Diamond (BDD) Electrodes : BDD electrodes are known for their wide potential window, low background current, and resistance to fouling. Studies on 5-nitroquinoline show that BDD films with metallic-type conductivity exhibit faster electron transfer for the nitro group reduction compared to semiconductive BDD films.
Modified Electrodes : To enhance performance, electrodes are often modified with nanomaterials or other catalysts.
Multi-Walled Carbon Nanotubes (MWCNT) : Modifying a GCE with MWCNTs has been shown to significantly increase the sensitivity for detecting 2,7-dinitro-9-fluorenone by trapping the molecule and increasing the electroactive surface area.
Hybrid Materials : A screen-printed electrode (SPE) modified with a VSe₂/WSe₂ hybrid material demonstrated a very low detection limit (0.002 µM) for 5-nitroquinoline, highlighting the strong synergistic effect and high electrical conductivity of advanced materials in sensor design.
The following table compares the performance of various electrode materials for the detection of 5-nitroquinoline, providing insight into the options available for studying dinitro-analogues.
| Electrode Material | Technique | Analyte | Detection Limit (LOD) / LOQ | Reference |
| VSe₂/WSe₂ Hybrid / SPE | DPV | 5-Nitroquinoline | 0.002 µM (LOD) | |
| Carbon Film Electrode (CFE) | DPV | 5-Nitroquinoline | 0.4 µM (LOQ) | |
| Boron-Doped Diamond (BDD) | DPV | 5-Nitroquinoline | 0.2 µM (LOD) | |
| Hanging Mercury Drop Electrode (HMDE) | DPV | 5-Nitroquinoline | ~0.02 µM (LOQ) | |
| Silver Solid Amalgam Electrode (m-AgSAE) | DCV/DPV | 5-Nitroquinoline | ~0.2 µM | |
| Carbon Paste Electrode (CPE) | DPV | 5-Amino-6-nitroquinoline | 0.16 µM (LOD) |
This table is interactive. Click on the headers to sort.
Applications in Advanced Synthetic Organic Chemistry and Materials Science Intermediates
Role as Precursors for Complex Nitrogen-Containing Heterocycles
Quinoline (B57606) derivatives are recognized for their broad utility in organic synthesis, acting as foundational structures for a wide array of complex molecules . Specifically, ortho-diaminoquinolines, such as 5,6- and 7,8-diaminoquinolines, are established as valuable intermediates in the synthesis of diverse nitrogen-containing heterocyclic compounds . These diaminoquinolines can undergo cyclization reactions to form fused ring systems, which are prevalent in pharmaceuticals and advanced materials. Although direct, detailed examples of 5,7-Dinitroquinoline being used to synthesize diaminoquinolines are not extensively detailed in the provided literature snippets, it has been noted as a precursor in synthetic contexts .
The literature emphasizes the significance of ortho-diaminoquinolines as key intermediates for constructing complex nitrogen heterocycles . These compounds are crucial for building fused ring systems with potential biological activity or material properties. While this compound is identified as a precursor in general synthetic pathways , the specific transformations leading to diaminoquinoline derivatives are not elaborated upon in the available information. Further research would be required to detail its direct role in the synthesis of specific diaminoquinoline structures.
Utilization in the Elaboration of Quinolinedione Analogues
This compound has been employed in synthetic routes leading to quinolinedione structures. One documented instance describes the use of this compound (compound 11) in a quantity of 5.98 g (0.024 mol) within a synthetic sequence that ultimately yielded a quinolinedione (compound 5) . This suggests that the nitro groups on the quinoline ring can be manipulated or serve as directing groups in reactions that form or elaborate quinolinedione frameworks. Related dinitroquinoline compounds, such as 8-hydroxy-2-methyl-5,7-dinitroquinoline, have also been utilized as precursors in the synthesis of quinolinedione analogues , underscoring the utility of nitro-substituted quinolines in this area of organic synthesis. Due to the fragmented nature of the provided information, detailed reaction schemes, yields, or comparative data for this compound in quinolinedione synthesis are not available to construct a formal data table.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
